Longipedlactone J

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

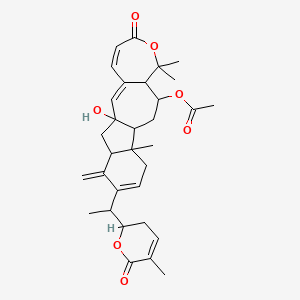

[1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O7/c1-17-8-10-24(38-29(17)35)19(3)22-12-13-31(7)23(18(22)2)16-32(36)15-21-9-11-27(34)39-30(5,6)28(21)25(14-26(31)32)37-20(4)33/h8-9,11-12,15,19,23-26,28,36H,2,10,13-14,16H2,1,3-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYOIPWGVNGDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Longipedlactone J: A Technical Guide to its Discovery and Isolation from Kadsura heteroclita

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longipedlactone J, a notable triterpenoid (B12794562), was first identified and isolated from the stems of Kadsura heteroclita, a plant utilized in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. While the initial user inquiry suggested its origin from the Isodon genus, extensive literature review pinpoints its source to Kadsura heteroclita. This document details the experimental protocols adapted from the primary scientific literature, presents its known spectroscopic data, and discusses its potential biological significance. The information herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research. Triterpenoids, a diverse class of natural products, have garnered significant attention due to their wide range of pharmacological activities. This compound, a complex triterpenoid, was discovered during a phytochemical investigation of Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family[1][2][3]. The structural characterization of this molecule was accomplished through extensive spectroscopic analysis, primarily utilizing 2D Nuclear Magnetic Resonance (NMR) techniques[1][3]. This guide synthesizes the available scientific information to provide a detailed account of the isolation and characterization of this compound.

Discovery and Isolation from Kadsura heteroclita

The discovery of this compound was the result of a systematic phytochemical investigation of the stems of Kadsura heteroclita. The isolation procedure, as detailed in the primary literature, involves a multi-step process of extraction and chromatography.

Experimental Protocols

The following protocols are based on the established methodologies for the isolation of triterpenoids from Kadsura species and are representative of the procedures used for this compound.

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The stems of Kadsura heteroclita are collected, air-dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2.1.2. Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The chloroform-soluble fraction, which is enriched with triterpenoids, is subjected to repeated column chromatography over silica (B1680970) gel. A gradient elution system, often a mixture of chloroform and methanol, is employed to separate the different components.

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Experimental Workflow for Isolation and Purification

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques.

Spectroscopic Data

While the complete, detailed ¹H and ¹³C NMR data are found within the primary publication, the following table summarizes the key spectroscopic information used for its characterization.

| Technique | Data Type | Observations |

| Mass Spectrometry (MS) | Molecular Formula | Determined the elemental composition. |

| ¹H NMR | Chemical Shifts, Coupling Constants | Provided information on the proton environment and connectivity. |

| ¹³C NMR | Chemical Shifts | Indicated the number and types of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation Spectra | Established the complete connectivity of the molecular framework. |

| Circular Dichroism (CD) | CD Spectrum | Aided in determining the stereochemistry of the molecule. |

Note: The specific quantitative values for the spectroscopic data are detailed in the primary research article: Pu, J.-X. et al. (2008). Compounds from Kadsura heteroclita and related anti-HIV activity. Phytochemistry, 69(5), 1266-72.

Workflow for Structural Elucidation

Biological Activity

The primary publication that reported the isolation of this compound also investigated the anti-HIV activity of several co-isolated compounds. While some of these compounds demonstrated weak to moderate anti-HIV effects, the specific biological activity of this compound was not explicitly detailed in the abstract[1][2]. Further research is required to fully elucidate the pharmacological profile of this compound.

Based on the activities of structurally related triterpenoids, a potential, though unconfirmed, mechanism of action could involve the induction of apoptosis in target cells.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be a potential area of investigation for this compound, based on the known activities of similar natural products.

Conclusion

This compound is a structurally complex triterpenoid successfully isolated from Kadsura heteroclita. Its discovery and characterization have been made possible through a rigorous process of extraction, chromatographic separation, and advanced spectroscopic analysis. While its specific biological activities are yet to be fully explored, its unique chemical architecture makes it a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for the scientific community and paving the way for future research into its potential therapeutic applications.

References

The Natural Source of Longipedlactone J: A Technical Guide

Abstract

Longipedlactone J is a naturally occurring triterpenoid (B12794562) that has been isolated from the stems of Kadsura heteroclita. This plant, a member of the Schisandraceae family, is a rich source of diverse bioactive compounds, including numerous lignans (B1203133) and triterpenoids. Phytochemical investigations have identified this compound as one of the many secondary metabolites within this plant. The compound has garnered scientific interest due to the established pharmacological activities of related molecules from the Kadsura genus, which include cytotoxic and anti-HIV properties. This technical guide provides an in-depth overview of the natural source of this compound, a detailed protocol for its isolation, quantitative data from representative isolations, and a discussion of its potential biological activities.

Natural Source

The exclusive identified natural source of this compound is the plant Kadsura heteroclita (Roxb.) Craib.[1] Specifically, the compound has been isolated from the stems of this species. Kadsura heteroclita, also known in Tujia ethnomedicine as "Xue Tong," has a history of traditional use for treating conditions like rheumatoid arthritis and hepatitis.[2] Phytochemical analysis of the stems has revealed a complex mixture of chemical constituents, with lignans and triterpenoids being the most prominent groups.[1][2][3] this compound belongs to the latter class of compounds.

Quantitative Data: Representative Isolation Yields

While specific yield data for this compound is not extensively detailed in publicly available literature, the following table provides representative yields for structurally similar Longipedlactone derivatives isolated from the stems of Kadsura heteroclita. These values can serve as a benchmark for researchers targeting the isolation of this class of compounds.

| Isolation Stage | Parameter | Value | Reference |

| Extraction | Plant Material (Dried Stems) | 5.0 kg | |

| Crude Ethanol (B145695) Extract | 250 g | ||

| Fractionation | Ethyl Acetate (B1210297) Fraction | 80 g | |

| Purification | Longipedlactone H Yield | 15 mg | |

| Longipedlactone A Yield | 20 mg | ||

| Longipedlactone F Yield | 12 mg |

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from the stems of Kadsura heteroclita. This protocol is based on established phytochemical procedures for related triterpenoids from this species.

Plant Material Preparation

-

Collection and Identification: Collect the stems of Kadsura heteroclita. Ensure proper botanical identification to confirm the species.

-

Drying and Pulverization: Air-dry the plant material in a shaded, well-ventilated area. Once thoroughly dried, pulverize the stems into a coarse powder to maximize the surface area for extraction.

Extraction and Fractionation

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature. Repeat the extraction process three times to ensure exhaustive extraction of secondary metabolites.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity. Typically, this involves partitioning against petroleum ether, followed by ethyl acetate, and then n-butanol. Triterpenoids like this compound are expected to concentrate in the ethyl acetate fraction.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: Dry the ethyl acetate fraction and subject it to column chromatography on a silica gel stationary phase. Elute the column with a gradient of chloroform-methanol to separate the components based on polarity.

-

Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step aids in removing pigments and separating compounds based on molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Achieve final purification using a reversed-phase C18 column on a preparative HPLC system. Employ a mobile phase of methanol-water or acetonitrile-water in a gradient or isocratic elution to yield highly purified this compound.

Structure Elucidation

Confirm the identity and structure of the isolated this compound using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram outlines the key stages in the isolation of this compound from Kadsura heteroclita.

Hypothetical Anti-HIV Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, related compounds from the Kadsura genus have demonstrated anti-HIV activity. A common mechanism for anti-HIV compounds involves the inhibition of viral entry into host cells. The following diagram illustrates a representative (and hypothetical for this compound) pathway showing the inhibition of HIV fusion.

Biological Activity

Compounds isolated from Kadsura heteroclita, including various triterpenoids and lignans, have been shown to exhibit a wide range of biological activities, such as anti-inflammatory, hepatoprotective, cytotoxic, and anti-HIV effects. While specific bioactivity data for this compound is limited, its structural class and source suggest it is a promising candidate for further pharmacological investigation, particularly in the context of its potential anti-HIV and cytotoxic activities. Further research is required to elucidate its specific molecular targets and mechanisms of action.

References

Unraveling the Structure of Longipedlactone J: A Technical Guide to NMR-Based Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies centered on the structural elucidation of Longipedlactone J, a complex triterpenoid, with a primary focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific quantitative NMR data for this compound from its primary publication is not publicly available, this guide leverages established protocols and data from closely related analogues, such as Longipedlactone B, to provide a comprehensive framework for its structural determination. The structure of this compound was first reported in a 2008 publication in the journal Phytochemistry, detailing its isolation from Kadsura heteroclita and its characterization using spectroscopic methods, including advanced 2D NMR techniques.[1][2][3]

The Foundation of Structural Elucidation: 1D and 2D NMR Techniques

The unambiguous determination of the complex, polycyclic framework of natural products like this compound relies heavily on a suite of NMR experiments. These techniques provide crucial information about the carbon skeleton, proton environments, and the connectivity between atoms within the molecule.

Core NMR Methodologies:

-

¹H NMR (Proton NMR): This fundamental experiment provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity and coupling constants).

-

¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon atoms in a molecule and their chemical environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between CH, CH₂, and CH₃ groups.

-

2D Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within a spin system.

-

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals directly to their attached carbon atoms, providing a clear map of all C-H single bonds.

-

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations (typically 2-4 bonds) between protons and carbons. It is essential for connecting different spin systems and identifying quaternary carbons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR data is paramount for successful structural elucidation. The following outlines a generalized experimental protocol for the analysis of a compound like this compound.

Table 1: Generalized Experimental Protocols for NMR Spectroscopy

| Experiment | Detailed Methodology |

| Sample Preparation | Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key compound resonances. The solution is then transferred to a standard 5 mm NMR tube. |

| ¹H-¹H COSY | A gradient-selected, phase-cycled COSY (cosygpqf) sequence is typically used. The spectral width is set to cover all proton resonances (e.g., 10-12 ppm) in both dimensions. |

| ¹H-¹³C HSQC | An edited HSQC sequence (e.g., hsqcedetgpsp) is employed to differentiate CH/CH₃ from CH₂ signals. The spectral widths are set to approximately 10-12 ppm for the ¹H dimension and 0-200 ppm for the ¹³C dimension. The one-bond C-H coupling constant is optimized around an average value of 145 Hz. |

| ¹H-¹³C HMBC | A gradient-selected HMBC sequence (e.g., hmbcgplpndqf) is used to detect long-range correlations. The spectral widths are similar to those used for HSQC. The long-range coupling constant is typically optimized for a value between 7-10 Hz. |

| NOESY | A gradient-selected, phase-cycled NOESY (noesygpph) experiment is performed. The mixing time is a critical parameter that may require optimization (e.g., a range of 300-800 ms) to observe different NOE correlations effectively. |

Data Presentation and Interpretation

A systematic analysis of the NMR data is crucial to piece together the molecular structure. The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are meticulously recorded and assigned to specific atoms in the molecule.

While the specific data for this compound is not available, the following tables for the closely related Longipedlactone B illustrate how such data is typically presented.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Longipedlactone Analogue (Longipedlactone B)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 31.5 | 1.85 (m), 1.62 (m) |

| 2 | 28.0 | 2.10 (m), 1.95 (m) |

| 3 | 78.5 | 4.50 (dd) |

| ... | ... | ... |

Table 3: Key 2D NMR Correlations for a Longipedlactone Analogue

| Proton(s) | COSY Correlations | HMBC Correlations | NOESY Correlations |

| H-1 | H-2 | C-2, C-3, C-5, C-10 | H-2, H-5, H-19 |

| H-3 | H-2 | C-1, C-2, C-4, C-5 | H-2, H-4, H-28 |

| ... | ... | ... | ... |

Visualizing the Structural Elucidation Workflow

The process of determining a chemical structure from NMR data follows a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.

Key Correlations in Building the Molecular Scaffold

The HMBC and COSY experiments are pivotal in assembling the carbon framework of this compound. The following diagram illustrates the logical connections derived from these experiments.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Longipedlactone J

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longipedlactone J is a naturally occurring triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita. This document provides a comprehensive overview of its physical and chemical properties, based on available spectroscopic and analytical data. Detailed experimental protocols for its isolation and characterization are outlined to support further research and development. While specific signaling pathways for this compound have not been fully elucidated, this guide serves as a foundational resource for scientists investigating its potential therapeutic applications, particularly in the context of its observed anti-HIV activity.

Physicochemical Properties

This compound is a structurally complex triterpenoid. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₀O₇ | |

| Molecular Weight | 536.66 g/mol | Inferred from Molecular Formula |

| Appearance | Powder | [No specific citation found] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [No specific citation found] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While the complete dataset from the primary literature is not publicly available in full, the structural determination relied on 2D NMR techniques. For illustrative purposes, a representative table format for such data is provided below, based on typical values for similar triterpenoid lactones.

Table 2: Representative ¹H NMR Spectroscopic Data for a Triterpenoid Lactone (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

Table 3: Representative ¹³C NMR Spectroscopic Data for a Triterpenoid Lactone (in CDCl₃)

| Position | δC (ppm) |

| ... | ... |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the key functional groups present in the this compound molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | ~3400 (broad) |

| Carbonyl (C=O) of lactone | ~1740 |

| Carbonyl (C=O) of ester | ~1730 |

| Alkene (C=C) | ~1650 |

| C-O Stretching | 1250-1000 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound.

Table 5: Mass Spectrometry Data for this compound

| Ionization Mode | [M+Na]⁺ (m/z) | Elemental Composition |

| ESI | 559.2672 | C₃₂H₄₀O₇Na |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of this compound.

Isolation of this compound

The isolation of this compound from the stems of Kadsura heteroclita involves a multi-step process of extraction and chromatographic separation.

3.1.1. Plant Material

The stems of Kadsura heteroclita are collected, air-dried, and pulverized.

3.1.2. Extraction

The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

3.1.3. Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate to separate compounds based on their polarity.

3.1.4. Chromatographic Separation

The ethyl acetate-soluble fraction is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, using a gradient of chloroform and methanol (B129727) as the mobile phase.

3.1.5. Final Purification

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to establish the planar structure and relative stereochemistry.

-

IR Spectroscopy: Infrared spectroscopy was used to identify key functional groups.

Biological Activity and Signaling Pathways

Anti-HIV Activity

Phytochemical investigations of Kadsura heteroclita have revealed that some of its constituents possess anti-HIV activity. While specific studies on the anti-HIV activity of this compound are not detailed in the initial reports, related triterpenoids from the Kadsura genus have shown inhibitory effects on HIV replication. For instance, some triterpenoids from Kadsura coccinea have been found to inhibit HIV-1 protease.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other structurally related triterpenoids, potential areas of investigation include pathways related to viral entry and replication, as well as apoptosis and cell cycle regulation in the context of potential cytotoxic effects.

Caption: Potential areas of investigation for the biological activity of this compound.

Conclusion

This technical guide provides a summary of the currently available data on the physical and chemical properties of this compound. The detailed spectroscopic information and isolation protocols offer a valuable resource for researchers aiming to further explore this natural product. Future studies are warranted to elucidate the specific biological activities and potential mechanisms of action of this compound, which may lead to the development of new therapeutic agents.

An In-depth Technical Guide to the Putative Biosynthesis of Longipedlactone J

Audience: Researchers, scientists, and drug development professionals.

Abstract

Longipedlactone J, a complex triterpenoid (B12794562) isolated from Kadsura longipedunculata, represents a fascinating area of natural product chemistry. While the complete enzymatic pathway for its biosynthesis has not been fully elucidated, this technical guide synthesizes the current understanding of the putative biosynthetic route. Drawing parallels with the proposed biosynthesis of the related compound Longipedlactone B, this document outlines the key stages from primary metabolism to the intricate final structure.[1] This guide also provides detailed experimental protocols for the isolation and characterization of such triterpenoids, aiming to equip researchers with the necessary knowledge to further investigate these bioactive molecules. The potential for elucidating this pathway could pave the way for biotechnological production of this compound and other structurally complex triterpenoids.[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of all terpenoids.[1] The pathway likely proceeds through the formation of a cycloartane (B1207475) skeleton, followed by a series of complex cyclizations, rearrangements, and oxidative modifications to yield the final intricate structure of this compound.[1]

1.1. Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene (B107256)

The initial steps of the pathway involve the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene, a critical branching point in triterpenoid biosynthesis.[1]

1.2. Cyclization to the Cycloartane Skeleton

In plants, the cyclization of 2,3-oxidosqualene is a key determining step. For the biosynthesis of this compound, it is proposed that cycloartenol (B190886) synthase catalyzes the cyclization of 2,3-oxidosqualene to form the characteristic cycloartane skeleton.

1.3. Post-Cyclization Modifications

The conversion of the initial cycloartane skeleton into this compound is thought to involve several key transformations, although the specific enzymes responsible in Kadsura longipedunculata have not yet been identified. These proposed steps include:

-

Skeletal Rearrangement: A Wagner-Meerwein rearrangement of the cycloartane backbone is a likely key step. This type of rearrangement is known to contribute to the significant skeletal diversity of triterpenoids.

-

Oxidation: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), are proposed to functionalize the triterpenoid skeleton. These enzymes are known to introduce hydroxyl groups at various positions, which are crucial for subsequent modifications.

-

Lactonization: The formation of the characteristic lactone ring of this compound is likely the final step. This could occur spontaneously following the oxidation of a specific carbon to a carboxylic acid in the presence of a nearby hydroxyl group, or it may be an enzyme-mediated process.

Quantitative Data

Direct quantitative data on the biosynthesis of this compound, such as enzyme kinetics or metabolic flux, is currently not available in the scientific literature. However, studies on Kadsura species have led to the isolation and identification of various triterpenoids, providing insights into the metabolic profile of these plants. The table below summarizes the major classes of compounds identified in Kadsura longipedunculata.

| Compound Class | Representative Compounds |

| Triterpenoids | Longipedlactone A-J |

| Lignans | Various novel lignans |

Data compiled from existing literature on Kadsura longipedunculata.

Experimental Protocols

The following section details a general workflow for the isolation and characterization of triterpenoids like this compound from Kadsura longipedunculata.

3.1. General Experimental Workflow for Triterpenoid Isolation

3.2. Detailed Methodologies

3.2.1. Plant Material and Extraction

-

Preparation: Dried and powdered stems of Kadsura longipedunculata are used as the starting material.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as 95% ethanol (B145695), at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The extracts are then combined and filtered.

-

Concentration: The solvent is removed from the filtrate under reduced pressure to yield a crude ethanol extract.

3.2.2. Solvent Partitioning

-

Suspension: The crude ethanol extract is suspended in water.

-

Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol. This separates the compounds based on their polarity.

3.2.3. Chromatographic Separation

-

Column Chromatography: The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further separation. This often includes silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC.

3.2.4. Structural Elucidation

The structure of the purified compounds, such as this compound, is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

Conclusion

The biosynthesis of this compound in Kadsura longipedunculata presents a compelling area for future research in natural product chemistry. While the precise enzymatic machinery remains to be discovered, the proposed pathway, grounded in the fundamental principles of triterpenoid biosynthesis, offers a robust framework for further investigation. The elucidation of this pathway could unlock opportunities for the biotechnological production of this compound and other structurally related triterpenoids, potentially enabling the exploration of their therapeutic applications.

References

The Elucidation of Longipedlactone J's Molecular Architecture: A Spectroscopic Approach

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural analysis of Longipedlactone J, a triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita. While a definitive single-crystal X-ray diffraction analysis for this compound is not publicly available, its molecular structure was successfully established through a combination of advanced spectroscopic techniques. This document details the methodologies employed for its isolation and the core spectroscopic experiments that were pivotal in defining its complex architecture.

Isolation of this compound

This compound is a natural product obtained from the plant Kadsura heteroclita. The general workflow for isolating such compounds involves a multi-step process of extraction and chromatographic separation.

Structural Elucidation via Spectroscopic Methods

The determination of this compound's intricate three-dimensional structure relied on a suite of spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR techniques were instrumental in assembling the planar structure of this compound. These experiments reveal through-bond correlations between nuclei, allowing for the construction of the carbon skeleton and the assignment of protons and carbons.

Key 2D NMR Experiments:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to their attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing essential information for determining the relative stereochemistry of the molecule.

The logical workflow for elucidating the structure of a natural product like this compound using these NMR techniques is depicted below.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy provides information about the stereochemistry of a chiral molecule. By comparing the experimental CD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration of the molecule can be determined.

Quantitative Data

As of the current available literature, specific quantitative data from a single-crystal X-ray diffraction study of this compound, such as unit cell dimensions, bond lengths, and bond angles, have not been published. The structural information is derived from the interpretation of spectroscopic data. For researchers requiring precise atomic coordinates and crystal packing information, a single-crystal X-ray analysis would be necessary.

Experimental Protocols

General Protocol for Isolation and Purification

-

Extraction: The air-dried and powdered stems of Kadsura heteroclita are extracted with a suitable solvent (e.g., 95% ethanol or methanol) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound (typically the chloroform-soluble fraction) is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Final Purification: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

General Protocol for 2D NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

-

Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing and Analysis: The acquired data are processed using appropriate software. The chemical shifts, coupling constants, and cross-peaks are analyzed to assemble the structure and determine the relative stereochemistry.

Conclusion

The structure of this compound has been successfully elucidated through the application of modern spectroscopic techniques, with 2D NMR playing a central role in defining its connectivity and stereochemistry, and CD spectroscopy contributing to the determination of its absolute configuration. While the scientific community awaits a definitive single-crystal X-ray analysis for this complex natural product, the spectroscopic data provides a robust model of its molecular architecture, which is invaluable for ongoing research and development efforts in medicinal chemistry and drug discovery.

Preliminary Biological Activity Screening of Longipedlactone: A Technical Guide

Disclaimer: Initial searches for "Longipedlactone J" did not yield specific biological activity data. However, significant information is available for a closely related compound, Longipedlactone B . This technical guide is constructed based on the available data for Longipedlactone B and general protocols for similar natural products, assuming "this compound" may be a related compound or a potential misnomer.

This document provides a comprehensive overview of the preliminary in vitro biological activity screening of Longipedlactone B, a triterpenoid (B12794562) natural product.[1] The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, data presentation in a structured format, and visualizations of key processes.

Quantitative Bioactivity Data

The primary reported biological activity for Longipedlactone B is its cytotoxicity against human cancer cell lines.[1] The available quantitative data is summarized below.

| Compound | Cell Line | Bioactivity | Value (IC₅₀) |

| Longipedlactone B | K562 (Human Chronic Myelogenous Leukemia) | Cytotoxicity | 1.71 µg/mL[1] |

IC₅₀ (half maximal inhibitory concentration) represents the concentration of a compound required to inhibit a biological process by 50%.[1]

Experimental Protocols

Detailed methodologies for preliminary cytotoxicity and anti-inflammatory screening are outlined below. These protocols are based on standard assays commonly used for the initial evaluation of novel natural products.[2]

Cytotoxicity Screening: Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the release of LDH from damaged cells.

Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.

Materials:

-

Human cancer cell lines (e.g., K562, A549, HeLa, HepG2)

-

Non-cancerous human cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

LDH cytotoxicity assay kit

-

Plate reader spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).

-

Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ incubator.

-

LDH Measurement:

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

-

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Objective: To assess the anti-inflammatory properties of this compound.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent system

-

96-well cell culture plates

-

Plate reader spectrophotometer

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NMMA).

-

Nitrite (B80452) Measurement:

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Component I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Component II of Griess Reagent) and incubate for another 5-10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells. A parallel cell viability assay (e.g., MTT or LDH) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary screening of a novel compound like this compound.

Caption: General workflow for biological activity screening.

Hypothetical Signaling Pathway

Many cytotoxic natural products, particularly sesquiterpene lactones and triterpenoids, induce apoptosis in cancer cells. While the specific mechanism for Longipedlactone B is not yet elucidated, a plausible pathway involves the induction of intrinsic apoptosis.

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

References

The Intricate World of Kadsura Triterpenoids: A Technical Guide for Researchers

An in-depth exploration of the isolation, characterization, and pharmacological potential of triterpenoids derived from the medicinal plants of the Kadsura genus.

This technical guide provides a comprehensive literature review of Kadsura triterpenoids, summarizing their chemical diversity, methodologies for their isolation and structural elucidation, and their significant pharmacological activities. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to aid in the replication and advancement of research in this field. Furthermore, signaling pathways and experimental workflows are visualized using DOT language to provide a clear conceptual framework for understanding the mechanisms of action of these promising natural products.

Chemical Diversity of Kadsura Triterpenoids

Pharmacological Activities and Quantitative Data

Kadsura triterpenoids have been extensively evaluated for their therapeutic potential. The following tables summarize the in vitro cytotoxic, anti-HIV, and anti-inflammatory activities of selected triterpenoids, providing quantitative data for direct comparison.

Table 1: Cytotoxic Activity of Kadsura Triterpenoids against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Heteroclitalactone D | HL-60 | 6.76 | [5] |

| Kadlongilactones A-D | A549, HT-29, K562 | 0.49 - 3.61 | [6] |

| Seco-coccinic acids A-C, E | HL-60 | 6.8 - 42.1 | [7] |

| Seco-coccinic acids F, G, K | HL-60 | 15.2 - 28.4 | [7] |

| Kadcoccitanes C & D (Inhibition of platelet aggregation) | 12.4 ± 12.5% & 19.4 ± 14.4% | [4] | |

| Kadsuric Acid | PANC-1 | 14.5 ± 0.8 | [8] |

| Xuetongsu A-F (Compound 7) | HL-60 | 50.0 | [7] |

Table 2: Anti-HIV Activity of Kadsura Triterpenoids

| Compound | Assay | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

| Angustific acid A | Anti-HIV activity in C8166 cells | 6.1 | >32.8 | [9] |

| Compound 6 (from K. heteroclita) | Anti-HIV activity | 1.6 | 52.9 | [10] |

| Compound 12 (from K. heteroclita) | Anti-HIV activity | 1.4 | 65.9 | [10] |

| Nigranoic acid & Kadsuranic acid A | HIV-1 Protease Inhibition | Strong Inhibition | - | [4] |

| Schisandronic acid | HIV-1 Protease Inhibition | Medium Activity | - | [4] |

| Micrandilactone C | HIV-1 Inhibition in C8166 cells | Strong Inhibition | - | [4] |

Table 3: Anti-inflammatory Activity of Kadsura Triterpenoids

| Compound | Activity | IC50 (µM) | Reference |

| Heilaohuacid D | Inhibition of IL-6 release | 8.15 | [11] |

| Compound 31 (from K. coccinea) | Inhibition of IL-6 release | 9.86 | [11] |

| Heilaohuacid D | Inhibition of TNF-α expression | 21.41 | [12] |

| Compound 31 (from K. coccinea) | Inhibition of TNF-α expression | 16.00 | [12] |

Key Experimental Methodologies

This section provides detailed protocols for the isolation, structural elucidation, and biological evaluation of Kadsura triterpenoids, based on methodologies reported in the literature.

Isolation and Purification of Kadsura Triterpenoids

The following is a general procedure for the extraction and isolation of triterpenoids from Kadsura species.[13][14]

Protocol:

-

Extraction: Air-dried and powdered plant material (e.g., roots, stems) is percolated with 95% aqueous ethanol (B145695) at room temperature.[14] The solvent is then evaporated under reduced pressure to yield a crude extract.[13]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[13]

-

Column Chromatography: The resulting fractions are subjected to column chromatography using various stationary phases, including silica (B1680970) gel, Sephadex LH-20, and ODS (Octadecyl-silica).[14] Elution is performed with a gradient of solvents to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by HPLC to isolate individual triterpenoids.[13]

Structural Elucidation by NMR Spectroscopy

The chemical structures of isolated triterpenoids are primarily determined using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[2][7][11]

Protocol:

-

Sample Preparation: A small amount of the purified triterpenoid (B12794562) is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.[11]

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish the connectivity of atoms:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, revealing the carbon skeleton.[11]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.[8]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS or HRFAB-MS) is used to determine the exact molecular formula of the compound.[8][11]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11][15]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[15]

-

Compound Treatment: The cells are treated with various concentrations of the Kadsura triterpenoid and incubated for a further 48-72 hours.[11][15]

-

MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.[11][15]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in 130 µL of DMSO.[15]

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 490 nm or 492 nm.[11][15] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13][16]

Protocol:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubated for 24 hours.[16]

-

Compound and LPS Treatment: The cells are pre-incubated with different concentrations of the Kadsura triterpenoid for 1 hour, followed by stimulation with LPS (1 µg/mL) for another 24 hours.[16]

-

Nitrite (B80452) Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[16] 50 µL of the supernatant is mixed with 50 µL of Griess reagent, and the absorbance is measured at 550 nm after a 10-minute incubation.[13]

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Anti-HIV Activity Assay

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures involved in the study of Kadsura triterpenoids, the following diagrams have been generated using the DOT language.

The presented DOT script visualizes the proposed apoptotic pathway initiated by kadsuric acid. Kadsuric acid is suggested to induce the activation of caspase-8, which in turn activates the executioner caspase-3.[8] Activated caspase-3 then cleaves and inactivates Poly(ADP-ribose) polymerase-1 (PARP-1).[17] PARP-1 is a key enzyme in DNA repair; its inactivation prevents the cell from repairing DNA damage, ultimately leading to apoptosis, or programmed cell death.[18][19][20]

Conclusion and Future Directions

Kadsura triterpenoids represent a rich and largely untapped source of novel therapeutic agents. Their diverse chemical structures and significant pharmacological activities, particularly in the areas of oncology and virology, warrant further investigation. This guide provides a foundational resource for researchers, summarizing the current state of knowledge and providing detailed methodologies to facilitate future studies.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most potent Kadsura triterpenoids.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of promising lead compounds to optimize their efficacy and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the therapeutic potential of these compounds in animal models of human diseases.

-

Clinical Trials: Progressing the most promising candidates into clinical trials to assess their safety and efficacy in humans.

By continuing to explore the chemical and biological diversity of Kadsura triterpenoids, the scientific community can unlock their full therapeutic potential for the development of new and effective medicines.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Structural determination of seven new triterpenoids from Kadsura heteroclita by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure elucidation of kadlongilactones C-F from kadsura longipedunculata by NMR spectroscopy and DFT computational methods (2007) | Jian-Xin Pu | 40 Citations [scispace.com]

- 4. acgpubs.org [acgpubs.org]

- 5. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and structure elucidation of kadlongilactones C-F from Kadsura longipedunculata by NMR spectroscopy and DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triterpenoids from stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

- 13. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assignment of the absolute configuration of hepatoprotective highly oxygenated triterpenoids using X-ray, ECD, NMR J-based configurational analysis and HSQC overlay experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuronal caspase-3 and PARP-1 correlate differentially with apoptosis and necrosis in ischemic human stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]

Methodological & Application

Application Note: A Proposed HPLC Purification Method for Longipedlactone J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longipedlactone J is a triterpenoid (B12794562) natural product that has been isolated from the stems of Kadsura heteroclita.[1] The structural complexity and potential biological activity of this compound make it a compound of interest for further investigation. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of such natural products to a high degree of purity, which is essential for structural elucidation, biological assays, and drug development.[2][3] This application note presents a proposed Reversed-Phase HPLC (RP-HPLC) method for the purification of this compound. Due to the limited availability of a specific, published HPLC protocol for this compound, the following methodology is based on established procedures for the purification of similar terpenoids, such as Longipedlactone B, and general principles of natural product separation.[4][5]

Data Presentation: Proposed HPLC Parameters

The following table summarizes the proposed chromatographic conditions for the analytical and preparative HPLC purification of this compound. These parameters are a starting point and may require optimization based on the specific sample matrix and available instrumentation.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 20 mm, 10 µm) |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 30-100% B over 40 min | 30-100% B over 60 min |

| Flow Rate | 0.8 mL/min | 15 mL/min |

| Column Temperature | 30 °C | Ambient |

| Detection | UV at 225 nm | UV at 225 nm |

| Injection Volume | 10-20 µL | 1-5 mL |

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound, from initial extraction to the final HPLC step.

1. Extraction and Preliminary Fractionation

This initial phase aims to extract and partially separate this compound from the plant material.

-

Preparation of Plant Material : Air-dry the stems of Kadsura heteroclita and grind them into a fine powder.

-

Extraction : Macerate the powdered plant material in methanol (B129727) (1:10 w/v) at room temperature for 72 hours.[4] Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[4]

-

Solvent-Solvent Partitioning : Dissolve the crude extract in a methanol-water mixture (9:1 v/v).[4] Perform liquid-liquid partitioning with hexane (B92381) to remove non-polar compounds. Subsequently, partition the aqueous methanol phase with ethyl acetate (B1210297). The ethyl acetate fraction is expected to contain the target triterpenoids.[4]

2. Column Chromatography (Semi-Purification)

This step further purifies the ethyl acetate fraction to enrich for this compound before the final HPLC purification.

-

Column Preparation : Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with hexane.[4]

-

Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

-

Elution : Elute the column with a step-gradient of hexane-ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fraction Pooling : Combine the fractions that show the presence of the target compound. Evaporate the solvent to yield a semi-purified extract.

3. HPLC Purification

This final step utilizes preparative RP-HPLC to achieve high-purity this compound.

-

Sample Preparation : Dissolve the semi-purified fraction from the column chromatography in the initial mobile phase composition (e.g., 70% water, 30% acetonitrile).[6] Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4][5][6]

-

HPLC System Setup : Set up the preparative HPLC system according to the parameters outlined in the data table. Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

-

Injection and Fraction Collection : Inject the prepared sample onto the column.[4] Monitor the elution profile using the UV detector at 225 nm.[5] Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC run.

-

Purity Analysis : Assess the purity of the collected fraction using analytical HPLC with a photodiode array (PDA) detector.[4]

-

Compound Confirmation : Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[7][8]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

References

- 1. This compound | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes & Protocols: In Vitro Anti-HIV Activity Testing of Longipedlactone J

These application notes provide a comprehensive framework for the initial in vitro screening and characterization of the potential anti-HIV activity of Longipedlactone J, a triterpenoid (B12794562) isolated from Kadsura heteroclita. The protocols outlined below describe standard assays to determine cytotoxicity, antiviral efficacy, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Introduction to Anti-HIV Drug Discovery

The human immunodeficiency virus (HIV) life cycle presents multiple targets for therapeutic intervention. Antiretroviral drugs are designed to inhibit specific stages of this cycle, thereby suppressing viral replication. When evaluating a novel compound like this compound, a systematic in vitro approach is essential to determine its efficacy and safety profile. The primary objectives of this initial testing phase are to quantify the compound's cytotoxicity, its effectiveness in inhibiting HIV replication, and to gain preliminary insights into its mode of action.

Key parameters determined during in vitro testing include:

-

50% Cytotoxic Concentration (CC50): The concentration of the compound that results in the death of 50% of the host cells.

-

50% Effective Concentration (EC50): The concentration of the compound that inhibits 50% of viral replication.

-

Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50), this value indicates the therapeutic window of the compound. A higher SI value is desirable as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

While related compounds isolated from Kadsura heteroclita have shown moderate anti-HIV activity, with EC50 values of 1.6 µg/mL and 1.4 µg/mL for compounds 6 and 12 respectively, the specific anti-HIV potential of this compound remains to be systematically evaluated[1]. The following protocols provide a roadmap for this evaluation.

Data Presentation: Summary of Key Parameters

All quantitative data from the initial screening assays should be summarized in a structured table for clear comparison of the compound's efficacy and toxicity. The results for this compound should be compared against a known antiretroviral drug as a positive control (e.g., Zidovudine (AZT) or Nevirapine).

| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Assay Method |

| This compound | TZM-bl | Value | Value | Value | p24 Antigen ELISA |

| This compound | PMBCs | Value | Value | Value | RT Activity Assay |

| Zidovudine (AZT) | TZM-bl | >100 | 0.005 | >20,000 | p24 Antigen ELISA |

| Nevirapine | PMBCs | >50 | 0.025 | >2,000 | RT Activity Assay |

| Note: Values for this compound are placeholders to be filled with experimental data. Zidovudine and Nevirapine are examples of established antiretroviral drugs for comparison. |

Experimental Protocols

A generalized workflow for testing a novel compound for anti-HIV activity is depicted below.

This assay determines the concentration of this compound that is toxic to the host cells used in the anti-HIV assays.

-

Materials:

-

TZM-bl or PMBC cells

-

This compound serial dilutions

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a acidified isopropanol (B130326) solution)

-

Plate reader

-

-

Methodology:

-

Seed cells (e.g., TZM-bl) at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with untreated cells (cell control) and a vehicle control.

-

Incubate the plate for 48 hours at 37°C with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[2]

-

Read the absorbance at 570 nm using a plate reader.[2]

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

-

This assay measures the ability of this compound to inhibit HIV-1 replication by quantifying the amount of the viral core protein p24 in the cell culture supernatant.

-

Materials:

-

TZM-bl cells

-

HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

This compound serial dilutions (non-toxic concentrations determined from the cytotoxicity assay)

-

Complete growth medium

-

96-well plates

-

p24 Antigen ELISA kit

-

Plate reader

-

-

Methodology:

-

Seed TZM-bl cells at 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[2]

-

On the day of infection, pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[2]

-

Infect the cells with a predetermined amount of HIV-1. Include wells with untreated, infected cells (virus control) and uninfected cells (cell control).

-

Incubate the plate for 48 hours at 37°C with 5% CO2.[2]

-

After incubation, carefully collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the virus control. The EC50 is the concentration of the compound that inhibits viral replication by 50%.

-

If this compound shows a favorable selectivity index, the next step is to investigate its mechanism of action. A common target for anti-HIV drugs is the reverse transcriptase enzyme.

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound serial dilutions

-

RT assay kit (e.g., EnzChek® Reverse Transcriptase Assay Kit)

-

Plate reader

-

-

Methodology:

-

Perform the assay in a 96-well microtiter plate.

-

Prepare serial dilutions of this compound.

-

Add the recombinant HIV-1 RT enzyme to the wells, followed by the addition of the this compound dilutions. Include a known RT inhibitor as a positive control (e.g., Nevirapine) and a no-drug control.

-

Initiate the reaction by adding the substrate provided in the assay kit (typically a template and primers).

-

Incubate the plate according to the manufacturer's instructions to allow for reverse transcription.

-

Measure the output of the reaction (e.g., fluorescence or colorimetric change) using a plate reader.

-

Calculate the percentage of RT inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration that inhibits 50% of the RT enzyme activity.

-

Potential Signaling Pathways and Mechanisms of Action

The HIV life cycle offers several key targets for antiretroviral drugs. A time-of-addition assay can be a crucial first step to narrow down the potential target of this compound. In this assay, the compound is added at different time points relative to viral infection to determine which stage of the viral life cycle is inhibited.

Based on the results of the mechanism of action assays, this compound could potentially be classified into one of the known categories of antiretroviral drugs, such as:

-

Reverse Transcriptase Inhibitors (RTIs): Inhibit the conversion of viral RNA into DNA.

-

Protease Inhibitors (PIs): Block the processing of viral proteins, leading to the production of immature, non-infectious viral particles.

-

Integrase Inhibitors (INIs): Prevent the integration of viral DNA into the host cell's genome.

-

Entry Inhibitors: Block the binding of HIV to the host cell or the fusion of the viral and cellular membranes.

By following these structured protocols and application notes, researchers can effectively evaluate the potential of this compound as a novel anti-HIV agent and begin to elucidate its mechanism of action.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Longipedlactone J

Audience: Researchers, scientists, and drug development professionals.

Introduction: Longipedlactone J, a member of the triterpenoid (B12794562) lactone family of natural products, has demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a novel anti-cancer therapeutic. Understanding the precise mechanism of action is crucial for its development as a drug candidate. These application notes provide an overview of the proposed mechanism and detailed protocols for key experiments to elucidate its cellular and molecular effects. While specific data for "this compound" is limited, the information presented is based on studies of closely related compounds, such as Longipedlactone B, and other cytotoxic triterpenoids. The primary hypothesized mechanism of action is the induction of mitochondrial-mediated apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of Longipedlactone Analogs

Summarized below are the 50% inhibitory concentration (IC₅₀) values for Longipedlactone A, B, and C against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | HT-29 (Colon Adenocarcinoma) IC₅₀ (µM) | K562 (Chronic Myelogenous Leukemia) IC₅₀ (µM) |

| Longipedlactone A | 0.84 | 1.21 | 1.03 |

| Longipedlactone B | 1.12 | 1.56 | 1.33 |

| Longipedlactone C | 2.35 | 3.14 | 2.89 |

Proposed Signaling Pathway

The cytotoxic effects of this compound are hypothesized to be mediated through the intrinsic apoptosis pathway, initiated by mitochondrial stress. This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a caspase cascade and eventual programmed cell death.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

A systematic approach is necessary to investigate the mechanism of action of this compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to the elucidation of specific molecular pathways.

Caption: A general experimental workflow for elucidating the mechanism of action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC₅₀ value.

Materials:

-

Cancer cell lines (e.g., A549, HT-29, K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment using flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-